molecular formula C14H21NO B8346733 (S)-N-(8-methoxytetralin-2-yl)-N-propylamine

(S)-N-(8-methoxytetralin-2-yl)-N-propylamine

Cat. No. B8346733
M. Wt: 219.32 g/mol
InChI Key: MLSPZCYBIFMZQH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08586603B2

Procedure details

Alternatively, to a solution of 160 mg (0.72 mmol) racemic N-(8-methoxytetralin-2-yl)-N-propylamine (A2-1: R═OMe) (as the free base) in 1.0 mL EtOH were added a solution of 270 mg (0.72 mmol) of (L)-(−)-O,O—(R,R)-dibenzoyltartaric acid monohydrate in 2.0 mL EtOH and stirred for 10 min at room temperature to get a fine white precipitate, which was filtered, washed with cold ethanol and suspended in 10% (v/v) aqueous KOH. After the extraction of the aqueous layer with methylenchloride for four times the organic layers were dried over Na2SO4, the solvent was evaporated in vacuo to get (R)—N-(8-methoxytetralin-2-yl)-N-propylamine ((R)-A2-1: R═OMe).
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
(L)-(−)-O,O—(R,R)-dibenzoyltartaric acid monohydrate
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH2:11][CH:10]([NH:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:8]2>CCO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH2:11][C@H:10]([NH:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
COC=1C=CC=C2CCC(CC12)NCCC
Name
(L)-(−)-O,O—(R,R)-dibenzoyltartaric acid monohydrate
Quantity
270 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
CCO
Name
Quantity
2 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to get a fine white precipitate, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold ethanol
EXTRACTION
Type
EXTRACTION
Details
After the extraction of the aqueous layer with methylenchloride for four times the organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=CC=C2CC[C@H](CC12)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08586603B2

Procedure details

Alternatively, to a solution of 160 mg (0.72 mmol) racemic N-(8-methoxytetralin-2-yl)-N-propylamine (A2-1: R═OMe) (as the free base) in 1.0 mL EtOH were added a solution of 270 mg (0.72 mmol) of (L)-(−)-O,O—(R,R)-dibenzoyltartaric acid monohydrate in 2.0 mL EtOH and stirred for 10 min at room temperature to get a fine white precipitate, which was filtered, washed with cold ethanol and suspended in 10% (v/v) aqueous KOH. After the extraction of the aqueous layer with methylenchloride for four times the organic layers were dried over Na2SO4, the solvent was evaporated in vacuo to get (R)—N-(8-methoxytetralin-2-yl)-N-propylamine ((R)-A2-1: R═OMe).
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
(L)-(−)-O,O—(R,R)-dibenzoyltartaric acid monohydrate
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH2:11][CH:10]([NH:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:8]2>CCO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH2:11][C@H:10]([NH:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
COC=1C=CC=C2CCC(CC12)NCCC
Name
(L)-(−)-O,O—(R,R)-dibenzoyltartaric acid monohydrate
Quantity
270 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
CCO
Name
Quantity
2 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to get a fine white precipitate, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold ethanol
EXTRACTION
Type
EXTRACTION
Details
After the extraction of the aqueous layer with methylenchloride for four times the organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=CC=C2CC[C@H](CC12)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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